 
                            D-alanine is frequently used as a model substrate in enzymatic studies, particularly for enzymes involved in amino acid metabolism, such as D-amino acid oxidase (DAAO). [, , , ] DAAO catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. [, , ]
D-Alanine can be sourced from both natural and synthetic pathways. Biologically, it is produced by bacteria as a component of their cell walls. Chemically, D-alanine can be synthesized through various methods including enzymatic reactions, chemical synthesis, and microbial fermentation. It belongs to the class of amino acids and is classified as a non-polar, aliphatic amino acid due to its side chain structure .
The synthesis process often involves optimizing reaction conditions such as pH, temperature, substrate concentration, and enzyme activity to maximize yield and purity. For example, recombinant strains of E. coli have been engineered to express specific enzymes that facilitate the efficient production of D-alanine under controlled conditions .
D-Alanine has a simple molecular structure characterized by the following formula:
The structure consists of an amino group (-NH₂), a carboxyl group (-COOH), and a side chain that is a methyl group (-CH₃), distinguishing it from its L-enantiomer.
The stereochemistry of D-alanine is defined by its specific configuration at the alpha carbon (Cα), which is designated as R (rectus) in the Cahn-Ingold-Prelog priority rules.
D-Alanine participates in various chemical reactions typical for amino acids:
The efficiency of these reactions can depend on factors such as enzyme specificity, substrate availability, and environmental conditions (pH and temperature). Advanced techniques in enzymatic engineering have been developed to enhance reaction rates and yields for industrial applications .
D-Alanine functions primarily through its incorporation into proteins and peptides or as a precursor in metabolic pathways. Its mechanism involves:
Research indicates that alterations in D-alanine levels can impact microbial growth rates and cellular integrity due to its role in cell wall composition .
Relevant analyses indicate that D-alanine exhibits typical behavior for amino acids regarding solubility and reactivity with other biochemical compounds .
D-Alanine finds numerous scientific uses:
The versatility of D-alanine underscores its importance across multiple fields, making it a valuable compound for both research and industrial applications .
D-Ala is synthesized predominantly through the racemization of L-alanine, catalyzed by alanine racemase (Alr), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. This reaction is universal in prokaryotes and critical for viability:
L-alanine ⇌ D-alanineKey mechanistic features:
Biological Essentiality:
Table 1: Alanine Racemase Systems in Select Bacteria
| Organism | Gene | Function | Induction Condition | 
|---|---|---|---|
| S. typhimurium | alr | Constitutive PG biosynthesis | Not inducible | 
| S. typhimurium | dadB | Catabolic L-Ala utilization | L-Ala presence | 
| S. mutans | alr | Essential for cell wall integrity | Constitutive | 
In marine bacteria, D-alanine aminotransferase (Dat) provides an alternative pathway for D-Ala metabolism. Unlike racemases, Dat catalyzes a transamination reaction:
D-alanine + α-ketoglutarate ⇌ pyruvate + D-glutamateFunctional Insights:
Contrast with Racemases:Dat-dependent pathways dominate in marine niches, whereas Alr is universal in terrestrial bacteria. This divergence reflects niche-specific nitrogen metabolism adaptations.
D-Ala is incorporated into PG via the ATP-dependent D-alanyl-D-alanine ligase (Ddl), which generates the dipeptide D-Ala-D-Ala:
2 D-alanine + ATP ⇌ D-alanyl-D-alanine + ADP + PiStructural and Catalytic Mechanism:
Biological and Clinical Relevance:
Table 2: D-Alanyl-D-Alanine Ligase (Ddl) Characteristics
| Feature | Details | Functional Consequence | 
|---|---|---|
| Catalytic Residues | Asp/Glu in active site (e.g., E. coli Ddl) | Mg²⁺ coordination, ATP hydrolysis | 
| Quaternary Structure | Monomeric (S. aureus) vs. dimeric (E. coli) | Influences substrate access | 
| Inhibitors | D-cycloserine, phosphinate analogs | Blocks dipeptide formation | 
D-Ala catabolism involves deamination (yielding pyruvate) or transamination (producing D-glutamate), depending on the organism:
A. Deamination Pathway:
D-alanine + H₂O + O₂ → pyruvate + NH₃ + H₂O₂Limitations: Rare in bacteria; Lactobacillus spp. lack DAAO [6].
B. Transamination Pathway:
Ecological Impact:
Table 3: Enzymes in D-Alanine Degradation
| Enzyme | Reaction | Organisms | Products | 
|---|---|---|---|
| D-Amino Acid Oxidase | Oxidative deamination | Eukaryotes, few bacteria | Pyruvate, NH₃, H₂O₂ | 
| D-Ala Aminotransferase | Transamination with α-ketoglutarate | Marine Gammaproteobacteria | Pyruvate, D-glutamate | 
 
                                    
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